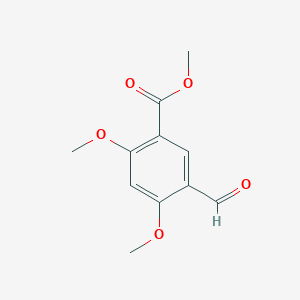
Methyl 3-amino-2,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 3-amino-2,5-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dimethylbenzoate
- Methyl 2-amino-3-methylbenzoate
- Methyl 3,5-dimethoxybenzoate
Uniqueness
Methyl 3-amino-2,5-dimethylbenzoate is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
| 27023-02-5 | |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 3-amino-2,5-dimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,11H2,1-3H3 |
Clé InChI |
ZGWJTVNFUJQBHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)

